N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide
Description
N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group and a thian-4-yl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)15-4-3-14(11-18-15)16(19)17-8-5-13-6-9-22(20,21)10-7-13/h3-4,11-13H,5-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRRXZLIDHLUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)NCCC2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide typically involves multiple steps:
Formation of the Thian-4-yl Moiety: The thian-4-yl group can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids to yield the corresponding sulfone.
Alkylation Reaction: The thian-4-yl sulfone is then alkylated with an appropriate alkyl halide to introduce the ethyl chain.
Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing the carboxamide group through an amide coupling reaction. This can be achieved using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.
Final Coupling: The alkylated thian-4-yl sulfone is coupled with the functionalized pyridine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thian-4-yl moiety can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3).
Coupling Reagents: EDCI, HOBt, DCC.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of carboxamide to amine.
Substitution: Introduction of various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,1-dioxothian-4-yl)ethyl]-6-methylpyridine-3-carboxamide
- N-[2-(1,1-dioxothian-4-yl)ethyl]-6-ethylpyridine-3-carboxamide
- N-[2-(1,1-dioxothian-4-yl)ethyl]-6-isopropylpyridine-3-carboxamide
Uniqueness
N-[2-(1,1-dioxothian-4-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the thian-4-yl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
